molecular formula C22H20O4 B8774960 METHYL 2,5-BIS(BENZYLOXY)BENZOATE CAS No. 106296-25-7

METHYL 2,5-BIS(BENZYLOXY)BENZOATE

Cat. No.: B8774960
CAS No.: 106296-25-7
M. Wt: 348.4 g/mol
InChI Key: OVXCJUUIMQECQB-UHFFFAOYSA-N
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Description

Methyl 2,5-bis(benzyloxy)benzoate is a synthetic benzoic acid ester derivative of interest in chemical and pharmaceutical research. As a protected benzoic acid derivative , its core value lies in its application as a versatile chemical synthesis intermediate . The benzyloxy (Bn) groups attached to the aromatic ring are widely recognized as common protecting groups for phenolic hydroxyl functions. These protecting groups can be selectively removed under mild conditions, such as by catalytic hydrogenation, to reveal the free phenol, making this compound a valuable precursor in multi-step synthetic routes for producing more complex molecules . Researchers utilize this compound in the development of novel chemical entities, particularly those with an aromatic ring structure . Its structure is closely related to other researched compounds like Methyl 3,5-bis(benzyloxy)benzoate and 2,5-Bis(benzyloxy)benzoic acid, which are employed in similar research applications . The presence of multiple benzyloxy groups enhances the compound's lipophilicity, which can influence its behavior in biological systems and its use in the synthesis of potential pharmacologically active compounds. Studies on similar benzoate esters highlight their role in plant biology, such as in the biosynthesis of scent compounds like methyl benzoate, underscoring the broader significance of this class of molecules in scientific inquiry . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in a laboratory setting following appropriate safety procedures.

Properties

CAS No.

106296-25-7

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

IUPAC Name

methyl 2,5-bis(phenylmethoxy)benzoate

InChI

InChI=1S/C22H20O4/c1-24-22(23)20-14-19(25-15-17-8-4-2-5-9-17)12-13-21(20)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3

InChI Key

OVXCJUUIMQECQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Esterification of 2,5-Dihydroxybenzoic Acid

The synthesis begins with the esterification of 2,5-dihydroxybenzoic acid to form methyl 2,5-dihydroxybenzoate. This step employs a classic Fischer esterification protocol:

  • Reagents : 2,5-Dihydroxybenzoic acid, methanol, concentrated sulfuric acid.

  • Conditions : Reflux at 65–70°C for 12–14 hours under anhydrous conditions.

  • Mechanism : Protonation of the carboxylic acid by sulfuric acid enhances electrophilicity, facilitating nucleophilic attack by methanol to yield the methyl ester.

The reaction is typically driven to completion by excess methanol, with yields exceeding 90% after purification via aqueous workup and solvent evaporation.

Benzylation of Methyl 2,5-Dihydroxybenzoate

The dihydroxy ester undergoes benzylation to protect the phenolic hydroxyl groups:

  • Reagents : Methyl 2,5-dihydroxybenzoate, benzyl bromide, potassium carbonate, acetone.

  • Conditions : Reflux at 56°C for 10 hours under inert atmosphere.

  • Stoichiometry : A 1:2.25 molar ratio of dihydroxy ester to benzyl bromide ensures complete substitution.

The base (K₂CO₃) deprotonates the phenolic hydroxyls, generating alkoxide intermediates that react with benzyl bromide via an SN2 mechanism. The use of acetone as a polar aprotic solvent optimizes nucleophilicity while minimizing solvolysis. Post-reaction, the crude product is isolated by filtration, solvent removal, and column chromatography (hexane/ethyl acetate, 1:1), achieving yields of 69–80%.

Table 1: Optimization of Benzylation Conditions

ParameterValueImpact on Yield
SolventAcetoneMaximizes solubility of intermediates
BaseK₂CO₃ (2.25 eq)Ensures complete deprotonation
Temperature56°C (reflux)Accelerates reaction kinetics
Reaction Time10 hoursBalances conversion and side reactions

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound is confirmed by ¹H NMR and ¹³C NMR :

  • ¹H NMR (500 MHz, CDCl₃) :

    • δ 7.43–7.32 (m, 10H, aromatic H from benzyl groups)

    • δ 7.07 (d, J = 9.0 Hz, 1H, aromatic H at position 4)

    • δ 5.26 (s, 4H, OCH₂Ph)

    • δ 3.89 (s, 3H, COOCH₃).

  • ¹³C NMR :

    • δ 165.3 (C=O), 153.9 and 151.9 (C-O benzyloxy), 73.2 and 70.9 (OCH₂Ph).

Chromatographic Purity Analysis

Purification via silica gel chromatography (hexane/ethyl acetate) ensures >95% purity, as evidenced by single spots in TLC analyses.

Applications in Organic Synthesis

This compound is a precursor to:

  • Antioxidant agents : After deprotection, the free hydroxyl groups confer radical-scavenging activity.

  • Polymer monomers : Benzyl groups enhance solubility for step-growth polymerizations .

Chemical Reactions Analysis

Types of Reactions

METHYL 2,5-BIS(BENZYLOXY)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2,5-bis(benzyloxy)benzoate serves as an important intermediate in the synthesis of biologically active compounds. Its derivatives have been explored for various pharmacological properties:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer effects. For instance, derivatives of this compound have shown promising results against human colorectal carcinoma cell lines (HCT116), with some exhibiting IC50_{50} values lower than standard drugs like 5-Fluorouracil (IC50_{50} = 9.99 µM) .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Some synthesized derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anti-inflammatory Effects : Similar compounds have been studied for their anti-inflammatory properties, suggesting that this compound could also possess such activities .

Materials Science

In materials science, this compound is utilized in the development of specialty chemicals and materials. Its unique chemical structure allows it to be incorporated into polymer matrices or as a precursor for the synthesis of advanced materials with tailored properties.

Biological Research

The exploration of this compound extends into biological research where it is studied for its interactions with biomolecules:

  • Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways related to cancer and microbial infections .
  • Cellular Mechanisms : Ongoing studies aim to elucidate the cellular mechanisms by which this compound exerts its biological effects, including apoptosis induction in cancer cells and disruption of bacterial cell wall synthesis.

Case Study 1: Anticancer Evaluation

A study evaluated various analogs derived from this compound against HCT116 cell lines. Compounds N9 and N18 exhibited IC50_{50} values of 5.85 µM and 4.53 µM respectively, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of synthesized derivatives against a range of pathogens. Notably, compound N1 showed significant activity with an MIC of 1.27 µM against Bacillus subtilis and Staphylococcus aureus, demonstrating the compound's efficacy as an antimicrobial agent .

Mechanism of Action

The mechanism of action of benzoic acid, 2,5-bis(phenylmethoxy)-, methyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The phenylmethoxy groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-hydroxy-, phenylmethyl ester: Similar in structure but with hydroxyl groups instead of phenylmethoxy groups.

    Benzoic acid, 2,5-dimethoxy-, methyl ester: Contains methoxy groups instead of phenylmethoxy groups.

Uniqueness

METHYL 2,5-BIS(BENZYLOXY)BENZOATE is unique due to the presence of two phenylmethoxy groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability and solubility, making it more suitable for specific applications compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2,5-bis(benzyloxy)benzoate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves etherification and esterification steps. For example, benzyloxy groups can be introduced via nucleophilic substitution using benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) under reflux conditions . To improve yields, optimize stoichiometry (e.g., excess benzylating agent) and reaction time (4–12 hours, monitored by TLC). Solvent choice (e.g., DMF or toluene) and temperature (80–100°C) are critical for minimizing side reactions . Post-synthesis purification via column chromatography (silica gel, petroleum ether/dichloromethane) enhances purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm the presence of benzyloxy (δ 4.8–5.2 ppm for –OCH₂Ph) and ester carbonyl (δ ~165–170 ppm in 13C^{13}\text{C} NMR) groups .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
  • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 356.2 for C₂₂H₂₀O₄) .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer : Follow GHS-compliant protocols:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the steric hindrance of benzyloxy groups influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bulky benzyloxy groups at the 2- and 5-positions hinder electrophilic substitution but facilitate directed ortho-metalation in Pd-catalyzed couplings. For Suzuki-Miyaura reactions, use Pd(PPh₃)₄ as a catalyst and aryl boronic acids with electron-withdrawing groups to enhance reactivity. Monitor regioselectivity via 19F^{19}\text{F} NMR if fluorinated substrates are used .

Q. What strategies mitigate byproduct formation during the deprotection of benzyloxy groups in this compound?

  • Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) is standard but may produce toluene as a byproduct. Alternatives include:

  • BF₃·Et₂O-mediated cleavage : Reduces over-reduction risks .
  • Photocatalytic methods : Use UV light with TiO₂ catalysts for selective deprotection .
    • Data Contradiction : While hydrogenation is efficient (90–95% yield), it requires strict control of H₂ pressure to avoid ester group reduction .

Q. Can this compound serve as a precursor for bioactive molecules or functional materials?

  • Methodological Answer : Yes. Applications include:

  • Pharmaceutical intermediates : Synthesize fluorinated analogs (e.g., flecainide derivatives) by replacing benzyloxy groups with trifluoroethoxy moieties .
  • Liquid crystals : Modify with alkyl chains (e.g., dodecyloxy) to study mesomorphic behavior .
  • Polymer additives : Evaluate as a plasticizer alternative to phthalates by testing compatibility with PVC via DSC and tensile strength assays .

Q. How do solvent polarity and temperature affect the crystallization behavior of this compound?

  • Methodological Answer : Conduct solubility studies in solvents like ethanol, toluene, and DMSO. Slow cooling (0.5°C/min) from saturated solutions in ethanol yields monoclinic crystals suitable for X-ray diffraction . Polar solvents enhance nucleation rates, while non-polar solvents favor larger crystal growth .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 18–20°C vs. 85–87°C)?

  • Analysis : The lower range (18–20°C) corresponds to benzyl benzoate (CAS 120-51-4), a structurally simpler analog , while the higher range (85–87°C) reflects this compound’s increased molecular weight and crystallinity due to benzyloxy substituents . Always cross-validate CAS numbers and characterization data to avoid misidentification.

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